A convenient one-pot procedure for the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been reported []. This method involves reacting the corresponding (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with Vilsmeier reagent, generated in situ from DMF and oxalyl chloride, to achieve simultaneous N-protection and formation of the acid chloride. Subsequent reaction with aniline derivatives in the presence of a base, such as triethylamine, affords the desired (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives.
(R)- and (S)-3,3,3-Trifluoro-2-phenylpropanoyl isocyanates, derived from 2-amino-3,3,3-trifluoro-2-methylpropanamide, have shown promise as reactive analogues of Mosher's acid []. These isocyanates react with chiral alcohols to form diastereomeric carbamates. The distinct NMR signals of the diastereomers allow for the determination of the enantiomeric purity and absolute configuration of the starting alcohol. This method has been successfully applied to various chiral alcohols, highlighting its potential as a versatile tool in chiral analysis.
Studies have explored the potential of secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a precursor to 2-amino-3,3,3-trifluoro-2-methylpropanamide, as inhibitors of pyruvate dehydrogenase kinase (PDHK) []. This research focused on optimizing the N-methylcarbothioamide moiety of a known PDHK inhibitor, N'-methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea (SDZ048-619). Through structural modifications and investigation of the structure-activity relationship, it was discovered that incorporating the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid moiety, particularly with appropriate piperazine substitutions, significantly increased the potency of the resulting compounds as PDHK inhibitors. These findings suggest that derivatives of 2-amino-3,3,3-trifluoro-2-methylpropanamide might be useful starting points for developing novel therapeutic agents for diseases associated with PDHK dysregulation, such as diabetes and metabolic disorders.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4